![molecular formula C18H26F3N5O2S B10886995 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyclopropyl group
Méthodes De Préparation
The synthesis of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and cyclopropyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl Group Addition: This can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity, providing insights into structure-activity relationships.
Industrial Applications: It may be used in the development of agrochemicals or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropyl group can influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other trifluoromethyl and cyclopropyl-containing pyrazoles. For example:
Berotralstat: A compound with a similar trifluoromethyl-pyrazole structure used in the treatment of hereditary angioedema.
Ubrogepant: Another trifluoromethyl-containing drug used for migraine treatment.
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C18H26F3N5O2S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H26F3N5O2S/c1-5-25-13(4)17(12(3)23-25)29(27,28)22-9-11(2)10-26-15(14-6-7-14)8-16(24-26)18(19,20)21/h8,11,14,22H,5-7,9-10H2,1-4H3 |
Clé InChI |
LYHIQZYFUDHLCH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)
![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B10886920.png)
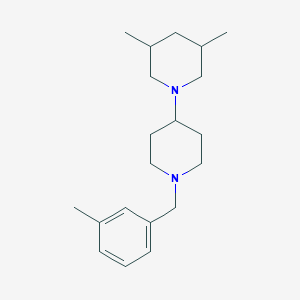
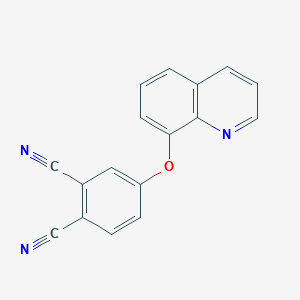
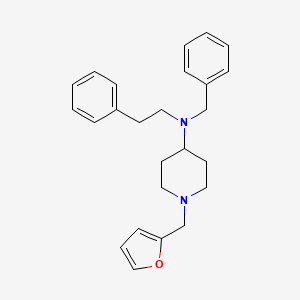
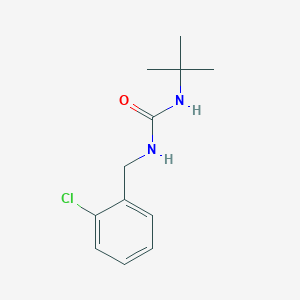
![Bis[2-(2-furoyloxy)-1-naphthyl]methane](/img/structure/B10886949.png)
![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886950.png)
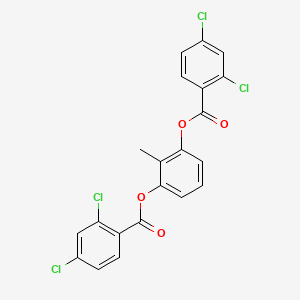
![3,3,3-Tris[4-(dimethylamino)phenyl]propanal](/img/structure/B10886981.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887004.png)
![1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887009.png)
